8-Desmethoxy-8-fluoro Moxifloxacin

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

7-[(4aS,7aS)-1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridin-6-yl]-1-cyclopropyl-6,8-difluoro-4-oxoquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21F2N3O3/c21-14-6-12-17(25(11-3-4-11)8-13(19(12)26)20(27)28)16(22)18(14)24-7-10-2-1-5-23-15(10)9-24/h6,8,10-11,15,23H,1-5,7,9H2,(H,27,28)/t10-,15+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEXQOLCYKFJAJZ-ZUZCIYMTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CN(CC2NC1)C3=C(C=C4C(=C3F)N(C=C(C4=O)C(=O)O)C5CC5)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]2CN(C[C@H]2NC1)C3=C(C=C4C(=C3F)N(C=C(C4=O)C(=O)O)C5CC5)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21F2N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80164735 | |

| Record name | 8-Desmethoxy-8-fluoro moxifloxacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80164735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

389.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

151213-15-9 | |

| Record name | 1-Cyclopropyl-6,8-difluoro-1,4-dihydro-7-[(4aS,7aS)-octahydro-6H-pyrrolo[3,4-b]pyridin-6-yl]-4-oxo-3-quinolinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=151213-15-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Desmethoxy-8-fluoro moxifloxacin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0151213159 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-Desmethoxy-8-fluoro moxifloxacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80164735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-[(4aS,7aS)-1,2,4a,5,7,7a-hexahydropyrrolo[3,4-b]pyridin-6-yl]-1-cyclopropyl-6,8-difluoro-4-oxo-3H-quinoline-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.108.897 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 8-DESMETHOXY-8-FLUOROMOXIFLOXACIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3QPU25JTSN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

8-Desmethoxy-8-fluoro Moxifloxacin chemical structure and properties

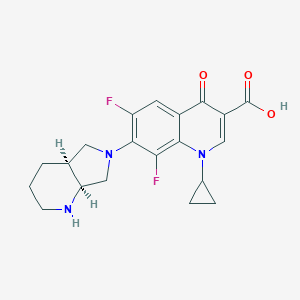

For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the chemical structure, properties, and biological activities of 8-Desmethoxy-8-fluoro Moxifloxacin (B1663623). This synthetic antibacterial agent is a derivative of Moxifloxacin, a fourth-generation fluoroquinolone.

Chemical Structure and Properties

8-Desmethoxy-8-fluoro Moxifloxacin, also known by its IUPAC name 1-Cyclopropyl-6,8-difluoro-7-((4aS,7aS)-octahydro-6H-pyrrolo[3,4-b]pyridin-6-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, is a distinct chemical entity with specific physicochemical properties.[1][2][3] The replacement of the 8-methoxy group in Moxifloxacin with a fluorine atom influences its characteristics.

Chemical Identifiers:

| Identifier | Value |

| IUPAC Name | 1-Cyclopropyl-6,8-difluoro-7-((4aS,7aS)-octahydro-6H-pyrrolo[3,4-b]pyridin-6-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid[1][2][3] |

| SMILES | C1C[C@@]2([H])CN(C[C@@]2([H])NC1)c3c(cc4c(c3F)n(cc(c4=O)C(=O)O)C5CC5)F[1] |

| InChI | InChI=1S/C20H21F2N3O3/c21-14-6-12-17(25(11-3-4-11)8-13(19(12)26)20(27)28)16(22)18(14)24-7-10-2-1-5-23-15(10)9-24/h6,8,10-11,15,23H,1-5,7,9H2,(H,27,28)/t10-,15+/m0/s1[1] |

| InChIKey | WEXQOLCYKFJAJZ-ZUZCIYMTSA-N[1] |

Physicochemical Data:

| Property | Value |

| Molecular Formula | C₂₀H₂₁F₂N₃O₃[1][2][4] |

| Molecular Weight | 389.4 g/mol [1][2][4] |

Mechanism of Action

As a member of the fluoroquinolone class, this compound is expected to exert its antibacterial effects by inhibiting bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV.[5][6][7] These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination. By stabilizing the enzyme-DNA complex, the drug induces double-strand breaks in the bacterial chromosome, ultimately leading to cell death.[7]

Mechanism of action of this compound.

Antibacterial Spectrum and Resistance

This compound has demonstrated bactericidal activity against a range of Gram-positive and Gram-negative bacteria, including Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Enterococcus faecalis.[8] It is also reported to have a high degree of antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA).[2]

Resistance to fluoroquinolones typically arises from mutations in the quinolone resistance-determining regions (QRDRs) of the genes encoding DNA gyrase (gyrA and gyrB) and topoisomerase IV (parC and parE).[9][10][11] Another significant mechanism of resistance is the active efflux of the drug from the bacterial cell by efflux pumps.[10][11]

Experimental Protocols

While a specific, detailed synthesis protocol for this compound is not publicly available, a general procedure can be inferred from established methods for fluoroquinolone synthesis.[12][13][14] The following represents a plausible, generalized synthetic workflow.

Generalized workflow for the synthesis and purification.

General Protocol for Determination of Minimum Inhibitory Concentration (MIC):

The antibacterial activity of this compound can be quantified by determining its Minimum Inhibitory Concentration (MIC) against various bacterial strains using the broth microdilution method.[15]

-

Preparation of Stock Solution: A stock solution of this compound is prepared in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO).

-

Serial Dilutions: Two-fold serial dilutions of the stock solution are prepared in a 96-well microtiter plate containing Mueller-Hinton Broth (MHB).

-

Bacterial Inoculum Preparation: A bacterial suspension is prepared and adjusted to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Inoculation: The bacterial inoculum is added to each well of the microtiter plate.

-

Controls: Positive (bacteria without the compound) and negative (broth without bacteria) controls are included.

-

Incubation: The plates are incubated at 37°C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Conclusion

This compound is a fluoroquinolone derivative with a distinct chemical structure and promising antibacterial activity. Its mechanism of action is consistent with other fluoroquinolones, targeting bacterial DNA gyrase and topoisomerase IV. Further research into its specific pharmacokinetic and pharmacodynamic profiles, as well as its efficacy in preclinical and clinical settings, is warranted to fully elucidate its therapeutic potential.

References

- 1. GSRS [gsrs.ncats.nih.gov]

- 2. This compound | 151213-15-9 | FD21225 [biosynth.com]

- 3. This compound | LGC Standards [lgcstandards.com]

- 4. scbt.com [scbt.com]

- 5. Moxifloxacin - Wikipedia [en.wikipedia.org]

- 6. PDB-101: Global Health: Antimicrobial Resistance: undefined: Moxifloxacin [pdb101.rcsb.org]

- 7. What is the mechanism of Moxifloxacin? [synapse.patsnap.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. dovepress.com [dovepress.com]

- 10. Mechanisms of drug resistance: quinolone resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Mechanism of action of and resistance to quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Biological activity and synthetic metodologies for the preparation of fluoroquinolones, a class of potent antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents – Oriental Journal of Chemistry [orientjchem.org]

- 14. Synthesis and evaluation of 1-cyclopropyl-2-thioalkyl-8-methoxy fluoroquinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

Synthesis of 8-Desmethoxy-8-fluoro Moxifloxacin: A Technical Guide for Use as a Reference Standard

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 8-Desmethoxy-8-fluoro Moxifloxacin, a key reference standard for the purity analysis of Moxifloxacin. This document provides a comprehensive overview of the synthetic pathway, detailed experimental protocols, and characterization data. This compound, also known as Moxifloxacin EP Impurity A and Moxifloxacin USP Related Compound A, is crucial for the quality control of Moxifloxacin, a broad-spectrum fluoroquinolone antibiotic. Its chemical name is 1-Cyclopropyl-6,8-difluoro-7-[(4aS,7aS)-octahydro-6H-pyrrolo[3,4-b]pyridin-6-yl]-4-oxo-1,4-dihydroquinoline-3-carboxylic acid.

Synthetic Pathway Overview

The synthesis of this compound is a multi-step process that can be broadly divided into two key stages:

-

Synthesis of the Core Intermediate: Preparation of 1-cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid.

-

Condensation Reaction: Nucleophilic aromatic substitution reaction of the trifluoroquinolone core with the side chain, (4aS,7aS)-octahydropyrrolo[3,4-b]pyridine.

This synthetic approach is a common strategy for the preparation of various fluoroquinolone antibiotics and their analogues.

Experimental Protocols

Stage 1: Synthesis of 1-Cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid

The synthesis of the key intermediate, 1-cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid, is a critical step. While detailed experimental data with yields for every intermediary step is not publicly available, the general pathway is outlined in several patents. The process typically starts from a polysubstituted benzene (B151609) derivative and involves a series of reactions to construct the quinolone ring system.

A plausible synthetic route involves the following key transformations:

-

Acylation: Reaction of a suitable tetrafluorobenzoyl derivative with a malonic acid ester.

-

Condensation: Reaction with triethylorthoformate.

-

Cyclization: Reaction with cyclopropylamine (B47189) to form the N-cyclopropyl quinolone ring.

-

Hydrolysis: Conversion of the resulting ester to the carboxylic acid.

A mixture of 94 g of ethyl 1-cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxoquinoline-3-carboxylate, 600 ml of glacial acetic acid, 450 ml of water and 70 ml of concentrated sulphuric acid is heated under reflux for 1.5 hours. Thereafter, the hot suspension is poured onto ice, and the precipitate is filtered off under suction, rinsed thoroughly with water and dried in vacuo at 100° C. This process yields approximately 88.9 g of pure 1-cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid with a melting point of 228°-230° C (decomposition).

Stage 2: Synthesis of this compound

The final step in the synthesis is the nucleophilic aromatic substitution at the C-7 position of the quinolone ring with the bicyclic amine side chain.

A mixture of 0.6 g (2.1 mmoles) of 1-cyclopropyl-1,4-dihydro-6,7,8-trifluoro-4-oxo-3-quinolinecarboxylic acid is reacted with 0.25 g (4.4 mmoles) of (4aS,7aS)-octahydropyrrolo[3,4-b]pyridine in 8 ml of pyridine (B92270) and 1 ml of triethylamine. The reaction mixture is heated in a closed vessel at 110°-120° C for 2 hours. After cooling, the solvent is evaporated under vacuum. The resulting solid is filtered and washed to yield the final product.

Data Presentation

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Name | 1-Cyclopropyl-6,8-difluoro-7-[(4aS,7aS)-octahydro-6H-pyrrolo[3,4-b]pyridin-6-yl]-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |

| Synonyms | This compound, Moxifloxacin EP Impurity A, Moxifloxacin USP Related Compound A | |

| CAS Number | 151213-15-9 | |

| Molecular Formula | C₂₀H₂₁F₂N₃O₃ | |

| Molecular Weight | 389.40 g/mol | |

| Appearance | Not specified in detail in the reviewed literature, but likely a solid. | |

| Melting Point | Not specified in the reviewed literature. |

Table 2: Summary of Synthetic Steps and Expected Outcomes

| Step | Reaction | Key Reagents | Typical Conditions | Expected Outcome | Reported Yield |

| 1 | Synthesis of 1-cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid | Ethyl 1-cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxoquinoline-3-carboxylate, Acetic Acid, Water, Sulfuric Acid | Reflux, 1.5 hours | 1-cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid | ~95% |

| 2 | Condensation with (4aS,7aS)-octahydropyrrolo[3,4-b]pyridine | 1-cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid, (4aS,7aS)-octahydropyrrolo[3,4-b]pyridine, Pyridine, Triethylamine | 110°-120° C, 2 hours | This compound | Not explicitly stated for this specific reaction, but a similar reaction reports a yield of 88%. |

Characterization Data

As a reference standard, the purity and identity of synthesized this compound must be confirmed using various analytical techniques.

-

High-Performance Liquid Chromatography (HPLC): A validated reverse-phase HPLC method is essential for determining the purity of the synthesized compound and for its use in the analysis of Moxifloxacin and its related substances. The method should be able to separate Moxifloxacin from its impurities, including this compound.

-

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the synthesized compound. The expected molecular weight for this compound is 389.40 g/mol .

Mandatory Visualizations

Caption: Synthetic pathway for this compound.

Caption: Experimental workflow for the synthesis of this compound.

The Core Mechanism of 8-Desmethoxy-8-fluoro Moxifloxacin: A Technical Overview for Researchers

Introduction

8-Desmethoxy-8-fluoro moxifloxacin (B1663623) is a synthetic antibacterial agent belonging to the fluoroquinolone class. This technical guide delves into its core mechanism of action, providing an in-depth perspective for researchers, scientists, and drug development professionals. The defining structural feature of this compound, the substitution of the C-8 methoxy (B1213986) group in moxifloxacin with a fluorine atom, has significant implications for its interaction with bacterial targets and its overall antibacterial profile. This document will detail the molecular interactions, enzymatic inhibition, and the experimental methodologies used to elucidate these mechanisms.

Primary Molecular Targets: DNA Gyrase and Topoisomerase IV

The bactericidal activity of 8-Desmethoxy-8-fluoro moxifloxacin, like other fluoroquinolones, stems from its inhibition of two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[1][2] These enzymes are crucial for managing DNA topology during replication, transcription, and repair.[1][2]

-

DNA Gyrase: Primarily responsible for introducing negative supercoils into bacterial DNA, a process vital for the initiation of DNA replication.[3] In many Gram-negative bacteria, DNA gyrase is the principal target of fluoroquinolones.[4]

-

Topoisomerase IV: This enzyme is essential for decatenating newly replicated daughter chromosomes, allowing for their proper segregation into daughter cells.[3] In numerous Gram-positive bacteria, topoisomerase IV is the primary target.[4]

Mechanism of Inhibition: The Enzyme-DNA-Drug Ternary Complex

This compound exerts its antibacterial effect by stabilizing a covalent intermediate state between the topoisomerase and the bacterial DNA. This results in the formation of a ternary drug-enzyme-DNA complex, which physically obstructs the progression of the DNA replication fork.[1] This blockage leads to a cascade of events, including the cessation of DNA synthesis and the generation of lethal double-strand breaks in the bacterial chromosome, ultimately triggering cell death.[3]

Caption: Fluoroquinolone inhibitory pathway.

Quantitative Analysis of Enzyme Inhibition

While specific inhibitory concentrations (IC₅₀) and inhibition constants (Kᵢ) for this compound are not available in the reviewed literature, the table below presents representative data for its parent compound, moxifloxacin, against key bacterial enzymes. This data serves as a benchmark for understanding the expected potency of C-8 modified analogs.

| Compound | Enzyme | Organism | IC₅₀ (µg/mL) |

| Moxifloxacin | DNA Gyrase | Escherichia coli | < 0.1 |

| Moxifloxacin | Topoisomerase IV | Escherichia coli | 0.1 - 1.0 |

| Moxifloxacin | DNA Gyrase | Staphylococcus aureus | 0.1 - 1.0 |

| Moxifloxacin | Topoisomerase IV | Staphylococcus aureus | < 0.1 |

Note: The IC₅₀ values are approximate ranges gathered from various studies for illustrative purposes and may vary depending on the specific assay conditions.

Experimental Protocols

The investigation of the mechanism of action of fluoroquinolones like this compound relies on a set of established biochemical and microbiological assays.

DNA Gyrase Supercoiling Inhibition Assay

This assay measures the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.

Methodology:

-

Enzyme and Substrate Preparation: Purified DNA gyrase (subunits A and B) and relaxed circular plasmid DNA (e.g., pBR322) are prepared.

-

Reaction Mixture: The reaction buffer typically contains ATP, MgCl₂, and the relaxed plasmid DNA.

-

Inhibition Assay: Varying concentrations of the test compound (this compound) are pre-incubated with DNA gyrase. The supercoiling reaction is initiated by the addition of ATP and the plasmid DNA.

-

Reaction Termination: The reaction is allowed to proceed for a set time (e.g., 30-60 minutes) at a specific temperature (e.g., 37°C) and then stopped by the addition of a stop solution containing a chelating agent (e.g., EDTA) and a loading dye.

-

Analysis: The reaction products are analyzed by agarose (B213101) gel electrophoresis. The supercoiled and relaxed forms of the plasmid DNA migrate at different rates. The intensity of the bands is quantified to determine the extent of inhibition.

-

IC₅₀ Determination: The concentration of the compound that inhibits 50% of the supercoiling activity is determined as the IC₅₀ value.

Caption: Workflow for DNA Gyrase Inhibition Assay.

Topoisomerase IV Decatenation Assay

This assay assesses the inhibition of topoisomerase IV's ability to separate interlinked, catenated DNA circles into individual monomeric circles.

Methodology:

-

Enzyme and Substrate: Purified topoisomerase IV and a catenated DNA substrate (e.g., from kinetoplast DNA of Crithidia fasciculata) are used.

-

Reaction Setup: The test compound is incubated with topoisomerase IV in a suitable reaction buffer.

-

Initiation and Termination: The decatenation reaction is started by adding the catenated DNA substrate and ATP. After a defined incubation period, the reaction is terminated.

-

Analysis: The products are separated by agarose gel electrophoresis. Decatenated DNA monomers migrate faster than the large catenated network.

-

IC₅₀ Calculation: The concentration of the compound required to inhibit 50% of the decatenation activity is calculated.

Conclusion

The mechanism of action of this compound is rooted in the fundamental processes of bacterial DNA replication and segregation. By targeting DNA gyrase and topoisomerase IV, it induces lethal DNA damage through the stabilization of a ternary complex. The substitution at the C-8 position with a fluorine atom is a critical modification that differentiates it from its parent compound, moxifloxacin, and likely modulates its inhibitory profile. Further detailed enzymatic and microbiological studies are necessary to fully quantify the specific inhibitory concentrations and to comprehensively understand the structure-activity relationship conferred by the 8-fluoro substitution. The experimental protocols outlined herein provide a robust framework for such investigations.

References

- 1. 7-substituted 5-amino-1-cyclopropyl-6,8-difluoro-1,4-dihydro-4-oxo-3- quinolinecarboxylic acids: synthesis and biological activity of a new class of quinolone antibacterials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. researchgate.net [researchgate.net]

- 4. academic.oup.com [academic.oup.com]

- 5. researchgate.net [researchgate.net]

Scarcity of Publicly Available Data on 8-Desmethoxy-8-fluoro Moxifloxacin

Due to this lack of specific data, it is not currently feasible to provide an in-depth technical guide on 8-Desmethoxy-8-fluoro Moxifloxacin (B1663623) as originally requested.

However, extensive data is available for the closely related parent compound, Moxifloxacin , an 8-methoxy-fluoroquinolone. Therefore, this technical guide will focus on the well-documented in vitro antibacterial activity of Moxifloxacin to provide researchers, scientists, and drug development professionals with a comprehensive overview of a clinically significant fluoroquinolone.

An In-Depth Technical Guide on the In Vitro Antibacterial Activity of Moxifloxacin

This guide provides a detailed examination of the in vitro antibacterial properties of Moxifloxacin, a fourth-generation fluoroquinolone antibiotic. It includes quantitative data on its activity against a wide spectrum of bacteria, detailed experimental protocols for susceptibility testing, and visualizations of its mechanism of action and experimental workflows.

Data Presentation: Minimum Inhibitory Concentrations (MICs)

The in vitro potency of an antimicrobial agent is primarily determined by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism. The following tables summarize the MIC values of Moxifloxacin against a variety of clinically relevant Gram-positive and Gram-negative bacteria, as well as anaerobic organisms. Data has been compiled from multiple studies to provide a comprehensive overview.

Table 1: In Vitro Activity of Moxifloxacin against Gram-Positive Aerobic Bacteria

| Bacterial Species | Number of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |

| Staphylococcus aureus (Methicillin-susceptible) | Varies | 0.06 - 0.12 | 0.12 - 0.25 | ≤0.03 - 2 |

| Staphylococcus aureus (Methicillin-resistant) | Varies | 1 - 4 | 8 - >16 | 0.12 - >64 |

| Streptococcus pneumoniae (Penicillin-susceptible) | >5000 | 0.12 | 0.25 | ≤0.03 - 0.5 |

| Streptococcus pneumoniae (Penicillin-resistant) | >1000 | 0.12 | 0.25 | ≤0.03 - 0.5 |

| Enterococcus faecalis | Varies | 0.25 - 1 | 2 - 8 | 0.12 - 16 |

| Enterococcus faecium | Varies | 1 - 4 | 4 - 16 | 0.25 - >32 |

Table 2: In Vitro Activity of Moxifloxacin against Gram-Negative Aerobic Bacteria

| Bacterial Species | Number of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |

| Escherichia coli | Varies | 0.06 - 0.25 | 0.5 - 8 | ≤0.03 - >32 |

| Klebsiella pneumoniae | Varies | 0.12 - 0.5 | 0.5 - 4 | ≤0.03 - 16 |

| Haemophilus influenzae | >6000 | 0.03 | 0.03 | ≤0.015 - 0.25 |

| Moraxella catarrhalis | >3000 | 0.06 | 0.06 | ≤0.015 - 0.25 |

| Pseudomonas aeruginosa | Varies | 4 - 8 | 16 - >64 | 0.25 - >128 |

| Acinetobacter baumannii | Varies | 0.5 - 2 | 4 - 16 | 0.12 - >32 |

Table 3: In Vitro Activity of Moxifloxacin against Anaerobic Bacteria [1]

| Bacterial Species | Number of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |

| Bacteroides fragilis group | >100 | 0.5 | 8 | ≤0.06 - >16 |

| Clostridium perfringens | Varies | 0.12 | 0.5 | ≤0.06 - 1 |

| Peptostreptococcus spp. | Varies | 0.25 | 1 | ≤0.06 - 4 |

Note: MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of the isolates are inhibited, respectively. The values presented are a consensus from multiple literature sources and may vary depending on the specific study, geographic location, and time of isolate collection.

Experimental Protocols

The determination of MIC values is performed according to standardized methods to ensure reproducibility and comparability of results. The most common methods are broth microdilution and agar (B569324) dilution.

Broth Microdilution Method for MIC Determination

This method is a widely accepted standard for determining the MIC of antimicrobial agents.[2][3][4]

-

Preparation of Antimicrobial Agent Stock Solution: A stock solution of Moxifloxacin is prepared at a high concentration and then serially diluted to the desired testing range.

-

Preparation of Bacterial Inoculum:

-

Bacterial isolates are cultured on an appropriate agar medium for 18-24 hours.

-

Several colonies are used to inoculate a saline or broth solution.

-

The turbidity of the bacterial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

The standardized suspension is further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Inoculation of Microdilution Trays:

-

96-well microtiter plates are used, with each well containing a specific concentration of Moxifloxacin in a suitable broth medium (e.g., Mueller-Hinton Broth).

-

A standardized volume of the bacterial inoculum is added to each well.

-

Control wells are included: a growth control (no antibiotic) and a sterility control (no bacteria).

-

-

Incubation: The inoculated plates are incubated at 35-37°C for 16-20 hours in ambient air.

-

Interpretation of Results: The MIC is recorded as the lowest concentration of Moxifloxacin that completely inhibits visible growth of the organism.

Agar Dilution Method

In this method, varying concentrations of the antimicrobial agent are incorporated into an agar medium.

-

Preparation of Agar Plates: A stock solution of Moxifloxacin is prepared and serially diluted. Each dilution is added to molten agar, which is then poured into petri dishes and allowed to solidify.

-

Preparation of Bacterial Inoculum: The bacterial inoculum is prepared as described for the broth microdilution method.

-

Inoculation: A standardized volume of the bacterial suspension is spotted onto the surface of each agar plate containing a different concentration of Moxifloxacin.

-

Incubation: The plates are incubated under appropriate conditions.

-

Interpretation of Results: The MIC is the lowest concentration of Moxifloxacin that prevents the growth of bacterial colonies.

Mandatory Visualization

Mechanism of Action of Moxifloxacin

Moxifloxacin is a broad-spectrum antibiotic that functions by inhibiting two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[5][6][7] These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination. By binding to and stabilizing the enzyme-DNA complex, Moxifloxacin prevents the re-ligation of the DNA strands, leading to double-strand breaks and ultimately cell death.[6]

Caption: Mechanism of action of Moxifloxacin.

Experimental Workflow for MIC Determination (Broth Microdilution)

The following diagram illustrates the key steps in determining the Minimum Inhibitory Concentration (MIC) of an antibacterial agent like Moxifloxacin using the broth microdilution method.

Caption: Workflow for MIC determination.

References

- 1. In Vitro Activity of Moxifloxacin against 923 Anaerobes Isolated from Human Intra-Abdominal Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In vitro analytical and antibiotic comparison of generic moxifloxacin against E. coli and S. aureus bacteria strains - GaBIJ [gabi-journal.net]

- 3. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 4. m.youtube.com [m.youtube.com]

- 5. Moxifloxacin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. PDB-101: Global Health: Antimicrobial Resistance: undefined: Moxifloxacin [pdb101.rcsb.org]

- 7. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

8-Desmethoxy-8-fluoro Moxifloxacin: A Technical Guide to a Key Moxifloxacin Impurity

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Desmethoxy-8-fluoro moxifloxacin (B1663623) is a significant process-related impurity of Moxifloxacin, a fourth-generation fluoroquinolone antibiotic.[1] Designated as Moxifloxacin EP Impurity A and Moxifloxacin USP Related Compound A, its presence and control are critical for ensuring the quality, safety, and efficacy of moxifloxacin drug products.[2][3] This technical guide provides an in-depth overview of this impurity, including its chemical properties, analytical methodologies for its detection and quantification, and a discussion of its synthesis.

Chemical and Physical Properties

8-Desmethoxy-8-fluoro moxifloxacin is structurally similar to the active pharmaceutical ingredient (API), differing by the substitution of a fluorine atom for the methoxy (B1213986) group at the 8th position of the quinolone core.[2] This substitution can potentially impact the molecule's biological activity and toxicity profile. A summary of its key chemical identifiers is presented in Table 1.

| Property | Value | Reference |

| Chemical Name | 1-Cyclopropyl-6,8-difluoro-7-[(4aS,7aS)-octahydro-6H-pyrrolo[3,4-b]pyridin-6-yl]-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | [2] |

| Synonyms | Moxifloxacin EP Impurity A, Moxifloxacin USP Related Compound A, this compound, Moxifloxacin Difluoro Analog | [2][4] |

| CAS Number | 151213-15-9 (base) | [4] |

| Molecular Formula | C20H21F2N3O3 | [5] |

| Molecular Weight | 389.40 g/mol | [5] |

Synthesis of this compound

While specific, detailed protocols for the synthesis of this compound are not extensively published in readily available literature, its formation as a process-related impurity suggests it arises from variations in the moxifloxacin synthesis pathway. The synthesis of fluoroquinolones generally involves the construction of the quinolone core followed by the addition of the C-7 side chain.

A likely pathway for the formation of this impurity involves the use of a starting material where the 8-position is substituted with a fluorine atom instead of a methoxy group. The general synthetic approach for moxifloxacin and its analogues provides a framework for understanding how this impurity might be intentionally synthesized for use as a reference standard.

A patent for the preparation of a "moxifloxacin hydrochloride known impurity" describes a multi-step synthesis starting from 2,3,4,5-tetrafluorobenzoic acid, which undergoes acylation, esterification, cyclization, and substitution reactions to yield the difluoro analogue of moxifloxacin.[6]

Analytical Methodologies

The control of this compound in moxifloxacin drug substance and product is achieved through robust analytical methods, primarily High-Performance Liquid Chromatography (HPLC). Several validated HPLC methods have been reported for the separation and quantification of moxifloxacin and its related substances.

HPLC Method 1

An RP-HPLC method was developed for the separation and determination of moxifloxacin and its synthesis-related impurities.[7]

| Parameter | Condition | Reference |

| Column | Waters C18 XTerra | [7] |

| Mobile Phase | (Water + Triethylamine (2%, v/v)) : Acetonitrile = 90:10 (v/v); pH of aqueous phase adjusted to 6.0 with phosphoric acid | [7] |

| Flow Rate | 1.5 mL/min | [7] |

| Detection | UV at 290 nm | [7] |

| Column Temperature | 45 °C | [7] |

| Linear Dynamic Range | 0.2 - 2.0 µg/mL for all analytes | [7] |

| Limit of Quantification (LOQ) | ~0.20 µg/mL for all analytes | [7] |

| Limit of Detection (LOD) | ~0.05 µg/mL for all analytes | [7] |

HPLC Method 2

A stability-indicating RP-HPLC method was developed and validated for the identification and quantification of moxifloxacin hydrochloride-related substances in finished dosage forms.[8]

| Parameter | Condition | Reference |

| Column | Agilent C18 (150 x 4.6 mm, 5 µm) | [8] |

| Mobile Phase | 0.01 M Potassium dihydrogen orthophosphate buffer : Methanol = 70:30 (v/v) | [8] |

| Elution Mode | Isocratic | [8] |

| Flow Rate | 1.0 mL/min | [8] |

| Detection | PDA detector at 230 nm | [8] |

| Column Temperature | 30 °C | [8] |

| Injection Volume | 10 µL | [8] |

| Linearity Range | 0.25 - 1.5 µg/mL for all moxifloxacin impurities | [8] |

Experimental Protocols

General Sample Preparation for HPLC Analysis

-

Standard Solution Preparation: Accurately weigh and dissolve an appropriate amount of this compound reference standard in a suitable diluent (e.g., mobile phase or a mixture of water and organic solvent) to obtain a known concentration.

-

Sample Solution Preparation (for Drug Substance): Accurately weigh and dissolve the moxifloxacin drug substance in the diluent to a specified concentration.

-

Sample Solution Preparation (for Drug Product): For tablets, grind a specific number of tablets to a fine powder. For solutions, use a measured volume. Extract the drug and impurities using a suitable solvent, followed by dilution to the target concentration.

-

Filtration: Filter all solutions through a 0.45 µm or smaller pore size filter before injection into the HPLC system.

Conclusion

This compound is a critical impurity to monitor in the production of moxifloxacin. Its control is essential for regulatory compliance and to ensure the final drug product's safety and quality. The use of well-characterized reference standards of this impurity is fundamental for the development and validation of robust analytical methods, such as the HPLC techniques detailed in this guide. Further research into its pharmacological and toxicological profile would provide a more comprehensive understanding of the risks associated with its presence in moxifloxacin formulations.

References

- 1. Moxifloxacin Impurities | SynZeal [synzeal.com]

- 2. Moxifloxacin EP Impurity A | 151213-15-9 | SynZeal [synzeal.com]

- 3. glppharmastandards.com [glppharmastandards.com]

- 4. Recent Development in Syntheses of Moxifloxacin and Its Impurities [ccspublishing.org.cn]

- 5. scielo.br [scielo.br]

- 6. CN102267994A - Preparation method of moxifloxacin hydrochloride known impurity - Google Patents [patents.google.com]

- 7. Optimization of separation and determination of moxifloxacin and its related substances by RP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Analytical Pursuit: A Technical Guide to the Identification and Characterization of Moxifloxacin Impurities

For Researchers, Scientists, and Drug Development Professionals

Moxifloxacin (B1663623), a fourth-generation fluoroquinolone antibiotic, is a critical tool in the management of a wide array of bacterial infections.[1][2] Ensuring its safety and efficacy is paramount, a task that hinges on the rigorous identification, characterization, and control of impurities. These impurities can emerge during the synthesis process or as degradation products formed during storage and handling.[3] This technical guide provides a comprehensive overview of the analytical methodologies employed to profile and control Moxifloxacin impurities, offering detailed experimental protocols and insights into the degradation pathways of this vital antibiotic.

Understanding the Impurity Landscape

Impurities in Moxifloxacin can be broadly categorized into two groups: process-related impurities and degradation products. Process-related impurities are by-products or unreacted starting materials from the chemical synthesis of the active pharmaceutical ingredient (API). Degradation products, on the other hand, result from the chemical breakdown of Moxifloxacin under the influence of environmental factors such as light, heat, humidity, and pH.[4][5]

Forced degradation studies are a critical component of impurity profiling, as they intentionally expose the drug substance to stress conditions to generate potential degradation products.[4][6][7] These studies help to establish the degradation pathways and develop stability-indicating analytical methods.

Key Impurities of Moxifloxacin

Several process-related impurities and degradation products of Moxifloxacin have been identified and characterized. The European Pharmacopoeia (EP) lists several official impurities.[] Research has also identified other significant impurities that can be present in the drug substance.[9][10]

Table 1: Known Impurities of Moxifloxacin

| Impurity Name/Designation | Type | Chemical Name |

| Moxifloxacin EP Impurity A | Process-related | (4aS,7aS)-Octahydropyrrolo[3,4-b]pyridine |

| Moxifloxacin EP Impurity B | Process-related | 1-Cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid |

| Moxifloxacin EP Impurity C | Process-related | 1-Cyclopropyl-6-fluoro-7-chloro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid |

| Moxifloxacin EP Impurity D | Process-related | Ethyl 1-cyclopropyl-6-fluoro-7-((4aS,7aS)-octahydropyrrolo[3,4-b]pyridin-6-yl)-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate |

| Moxifloxacin EP Impurity E | Process-related | 1-Cyclopropyl-6-fluoro-8-hydroxy-7-((4aS,7aS)-octahydropyrrolo[3,4-b]pyridin-6-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid |

| Moxifloxacin EP Impurity F | Process-related | 1-Cyclopropyl-7-((4aS,7aS)-2,8-diazabicyclo[4.3.0]nonan-8-yl)-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid |

| Moxifloxacin EP Impurity G | Process-related | 1-Cyclopropyl-6-fluoro-8-methoxy-7-[(4aR,7aR)-octahydropyrrolo[3,4-b]pyridin-6-yl]-4-oxo-1,4-dihydroquinoline-3-carboxylic acid |

| Moxifloxacin EP Impurity H | Process-related | Methyl 1-cyclopropyl-6-fluoro-7-[(4aS,7aS)-octahydropyrrolo[3,4-b]pyridin-6-yl]-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate |

| Impurity-1 | Process-related | 1-cyclopropyl-6-fluoro-1,4-dihydro-8-methoxy-7-[(S,S)-N-methyl-2,8-diazabicyclo (4,3,0) non-8yl]-4-oxo-3-quinoline carboxylic acid[9] |

| Impurity-2 | Process-related | methyl-1-cyclopropyl-6-fluoro-1,4-dihydro-8-methoxy-7-[(S,S)-2,8-diazabicyclo(4,3,0)non-8-yl]-4-oxo-3-quinoline carboxylate[9] |

| Impurity-3 | Process-related | 1-cyclopropyl-6-fluoro-1,4 dihydro-8-hydroxy-7-[(S,S)-2,8-diazobicyclo(4,3,0)non-8-yl]-4-oxo-3-quinoline carboxylicacid[9] |

| Impurity-4 | Process-related | 1-cyclopropyl-6,7-difluoro-8-hydroxy-4-oxo-1,4 dihydro-3-quinoline carboxylicacid[9] |

| Photodegradation Product (MP-1) | Degradation | C₂₁H₂₃FN₃O₆⁺[11] |

| Photodegradation Product (MP-2) | Degradation | C₂₁H₂₅FN₃O₅⁺[11] |

| Photodegradation Product (MP-3) | Degradation | C₂₁H₂₃FN₃O₅⁺[11] |

| Photodegradation Product (MP-4) | Degradation | C₁₄H₁₄FN₂O₄⁺[11] |

| Photodegradation Product (MP-5) | Degradation | C₂₁H₂₂FN₃O₅⁺[11] |

Analytical Methodologies

A combination of chromatographic and spectroscopic techniques is essential for the comprehensive identification and characterization of Moxifloxacin impurities.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) with UV detection is the most common method for the separation and quantification of Moxifloxacin and its impurities.[12][13][14][15]

Experimental Protocol: RP-HPLC Method for Moxifloxacin and its Related Substances

-

Instrumentation: A standard HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector.

-

Column: A C18 column (e.g., Agilent C18, 150 x 4.6 mm, 5 µm) is commonly used.[15]

-

Mobile Phase: A mixture of an aqueous buffer and an organic modifier. A typical mobile phase consists of 0.01 M potassium dihydrogen orthophosphate buffer and methanol (B129727) in a ratio of 70:30 (v/v).[15] The pH of the aqueous phase may be adjusted as needed to achieve optimal separation.

-

Flow Rate: A flow rate of 1.0 mL/min is generally employed.[15]

-

Detection Wavelength: Detection is typically performed at 230 nm or 294 nm.[12][15]

-

Column Temperature: The column is maintained at a constant temperature, for instance, 30°C.[15]

-

Injection Volume: A 10 µL injection volume is standard.[15]

-

Method Validation: The method should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[4][12][15]

Table 2: Quantitative Data from a Validated RP-HPLC Method

| Parameter | Result |

| Linearity Range (for impurities) | 0.25 to 1.5 µg/mL[15] |

| Regression Coefficient (r²) | > 0.999[12] |

| Limit of Detection (LOD) | ~0.05 µg/mL[14] |

| Limit of Quantification (LOQ) | ~0.20 µg/mL[14] |

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful tool for the identification and structural elucidation of unknown impurities.[16] It provides molecular weight information and fragmentation patterns that are crucial for determining the chemical structure of impurities.[11]

Forced Degradation Studies

Forced degradation studies are performed to predict the degradation products that might form under various environmental conditions.

Experimental Protocol: Forced Degradation of Moxifloxacin

-

Acid Hydrolysis: Moxifloxacin solution is treated with an acid (e.g., 1N HCl) and heated.

-

Base Hydrolysis: Moxifloxacin solution is treated with a base (e.g., 1N NaOH) and heated.[12]

-

Oxidative Degradation: Moxifloxacin solution is exposed to an oxidizing agent (e.g., hydrogen peroxide).

-

Thermal Degradation: Moxifloxacin, in solid or solution form, is subjected to high temperatures.

-

Photolytic Degradation: Moxifloxacin solution is exposed to UV light.

The samples from these stress conditions are then analyzed by a stability-indicating HPLC method to separate and quantify the degradation products.

Table 3: Representative Results from Forced Degradation Studies of Moxifloxacin

| Stress Condition | Degradation Observed |

| Acidic (1N HCl) | Significant degradation[4] |

| Basic (1N NaOH) | Significant degradation[4] |

| Oxidative (H₂O₂) | Significant degradation[4] |

| Thermal | Moderate degradation[4] |

| Photolytic (UV light) | Moderate degradation[4] |

| Neutral (water) | Minor degradation[4] |

Visualizing Analytical Workflows and Degradation Pathways

Diagrams are invaluable for illustrating complex analytical processes and chemical transformations.

Caption: Workflow for Moxifloxacin impurity identification and characterization.

Caption: Simplified degradation pathways of Moxifloxacin under stress conditions.

Conclusion

The identification and characterization of impurities are non-negotiable aspects of ensuring the quality, safety, and efficacy of Moxifloxacin. A systematic approach that combines robust chromatographic separation techniques, powerful spectroscopic methods for structural elucidation, and comprehensive forced degradation studies is essential. The detailed methodologies and data presented in this guide serve as a valuable resource for researchers, scientists, and drug development professionals in their ongoing efforts to deliver high-quality Moxifloxacin to patients worldwide.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. veeprho.com [veeprho.com]

- 4. ijrpc.com [ijrpc.com]

- 5. researchgate.net [researchgate.net]

- 6. Method Development, Validation and Forced Degradation Studies For the Determination of Moxifloxacin in Bulk and Pharmaceutical Dosage Forms Using UV Spectroscopy | Asian Journal of Pharmaceutical Research and Development [ajprd.com]

- 7. Method Development, Validation and Forced Degradation Studies For the Determination of Moxifloxacin in Bulk and Pharmaceutical Dosage Forms Using UV Spectroscopy: Full Paper PDF & Summary | Bohrium [bohrium.com]

- 9. Structural identification and characterization of impurities in moxifloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Photodegradation of Moxifloxacin in Aqueous and Organic Solvents: A Kinetic Study - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Optimization of separation and determination of moxifloxacin and its related substances by RP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. A rapid RP-HPLC stability-indicating method development and validation of moxifloxacin hydrochloride-related substances in finished dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. ptfarm.pl [ptfarm.pl]

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics of moxifloxacin (B1663623), a fourth-generation fluoroquinolone antibiotic, and its related compounds. This document delves into the absorption, distribution, metabolism, and excretion (ADME) profiles of these drugs, supported by quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows.

Introduction to Moxifloxacin and its Analogs

Moxifloxacin is a broad-spectrum antibiotic effective against a wide range of Gram-positive and Gram-negative bacteria.[1] Its pharmacokinetic profile is characterized by high oral bioavailability and good tissue penetration, making it a valuable agent in the treatment of various infections.[1][2] Understanding the intricate details of its journey through the body is paramount for optimizing therapeutic regimens and for the development of new, improved fluoroquinolones. This guide also explores the pharmacokinetics of related compounds, including besifloxacin, garenoxacin, gemifloxacin, and the prodrug prulifloxacin, to provide a comparative perspective within this important class of antibiotics.

Pharmacokinetic Profiles: A Quantitative Comparison

The following tables summarize the key pharmacokinetic parameters of moxifloxacin and its related compounds in humans, providing a clear basis for comparison.

Table 1: Pharmacokinetic Parameters of Moxifloxacin in Healthy Adult Volunteers (400 mg single oral dose)

| Parameter | Value | Reference(s) |

| Bioavailability (F) | ~90% | [3] |

| Maximum Plasma Concentration (Cmax) | 3.56 mg/L | [1] |

| Time to Cmax (Tmax) | ~2 hours | [1] |

| Volume of Distribution (Vd) | 1.7 - 2.7 L/kg | [4] |

| Plasma Protein Binding | 30-50% | [5] |

| Elimination Half-life (t1/2) | 8.2 - 15.1 hours | [1] |

| Total Clearance (CL) | 12 ± 2 L/h | [6] |

| Renal Clearance (CLR) | 2.6 ± 0.5 L/h | [6] |

Table 2: Excretion of Moxifloxacin and its Metabolites

| Route | Unchanged Moxifloxacin | Metabolite M1 (N-sulfate) | Metabolite M2 (Acyl-glucuronide) | Reference(s) |

| Urine | ~20% | ~2.5% | ~14% | [3][6] |

| Feces | ~25% | ~38% | Not detected | [3][6] |

Table 3: Comparative Pharmacokinetics of Related Fluoroquinolones in Humans

| Compound | Dose | Bioavailability (F) | Cmax (mg/L) | Tmax (h) | t1/2 (h) | Protein Binding (%) |

| Besifloxacin (ophthalmic) | 0.6% suspension | N/A | <1.3 ng/mL (plasma) | N/A | ~7 (plasma) | N/A |

| Garenoxacin | 400 mg | N/A | ~6.0 | 1.13 - 2.5 | 13.3 - 17.8 | N/A |

| Gemifloxacin | 320 mg | ~71% | 1.48 ± 0.39 | ~1 | ~7.4 ± 2.0 | ~60-70% |

| Prulifloxacin (prodrug) | 600 mg | N/A | 1.6 (as Ulifloxacin) | ~1 (as Ulifloxacin) | 10.6 - 12.1 (as Ulifloxacin) | ~45% (as Ulifloxacin) |

N/A: Not Applicable or Not Available

Experimental Protocols

This section provides detailed methodologies for key experiments commonly employed in the pharmacokinetic characterization of moxifloxacin and its analogs.

Quantification of Moxifloxacin in Human Plasma by High-Performance Liquid Chromatography (HPLC)

This protocol is adapted from validated methods for the determination of moxifloxacin in biological fluids.[7][8]

Objective: To determine the concentration of moxifloxacin in human plasma samples.

Materials:

-

HPLC system with a fluorescence or UV detector

-

Reversed-phase C18 column (e.g., Hypersil® BDS C18, 250×4.6 mm, 5µm)

-

Mobile Phase: 20 mM ammonium (B1175870) dihydrogen orthophosphate (pH 3.0) and acetonitrile (B52724) (75:25, v/v)

-

Moxifloxacin reference standard

-

Internal standard (e.g., tinidazole)

-

Human plasma (blank)

-

Methanol (B129727) for protein precipitation

-

Centrifuge

Procedure:

-

Preparation of Standard Solutions: Prepare a stock solution of moxifloxacin in a suitable solvent. Serially dilute the stock solution with blank human plasma to prepare calibration standards and quality control (QC) samples at various concentrations.

-

Sample Preparation: a. To 250 µL of plasma sample (unknown, calibrator, or QC), add 25 µL of the internal standard solution. b. Add 500 µL of methanol to precipitate plasma proteins. c. Vortex the mixture for 30 seconds. d. Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins. e. Transfer the supernatant to a clean tube and inject a 25 µL aliquot into the HPLC system.

-

Chromatographic Conditions:

-

Data Analysis: Construct a calibration curve by plotting the peak area ratio of moxifloxacin to the internal standard against the nominal concentration of the calibration standards. Determine the concentration of moxifloxacin in the unknown samples by interpolation from the calibration curve.

Determination of Plasma Protein Binding by Equilibrium Dialysis

This protocol outlines a standard procedure for determining the extent of drug binding to plasma proteins.[7][9][10]

Objective: To quantify the fraction of moxifloxacin bound to plasma proteins.

Materials:

-

Equilibrium dialysis apparatus (e.g., 96-well plate-based system)

-

Dialysis membrane with a suitable molecular weight cutoff (e.g., 12-14 kDa)

-

Human plasma

-

Phosphate-buffered saline (PBS), pH 7.4

-

Moxifloxacin solution

-

Incubator with orbital shaker

-

LC-MS/MS system for sample analysis

Procedure:

-

Membrane Preparation: Hydrate the dialysis membranes according to the manufacturer's instructions.

-

Apparatus Assembly: Assemble the dialysis cells, separating the two chambers with the prepared membrane.

-

Sample Preparation: Spike human plasma with moxifloxacin to the desired concentration.

-

Dialysis: a. Add the moxifloxacin-spiked plasma to the donor chamber of the dialysis cell. b. Add an equal volume of PBS to the receiver (buffer) chamber. c. Seal the dialysis unit and incubate at 37°C on an orbital shaker for a predetermined time (typically 4-6 hours) to allow equilibrium to be reached.

-

Sample Collection: After incubation, collect aliquots from both the plasma and buffer chambers.

-

Sample Analysis: Determine the concentration of moxifloxacin in the aliquots from both chambers using a validated LC-MS/MS method.

-

Calculation:

-

Fraction unbound (fu) = (Concentration in buffer chamber) / (Concentration in plasma chamber)

-

Percentage of protein binding = (1 - fu) x 100

-

In Vivo Pharmacokinetic Study in Rats

This protocol provides a general framework for conducting a pharmacokinetic study in a rodent model.[11][12]

Objective: To determine the pharmacokinetic profile of moxifloxacin in rats following oral or intravenous administration.

Materials:

-

Sprague-Dawley or Wistar rats

-

Moxifloxacin formulation for oral and intravenous administration

-

Catheters for dosing and blood sampling (e.g., jugular vein catheter)

-

Anesthetic (e.g., isoflurane)

-

Blood collection tubes (e.g., heparinized capillaries)

-

Centrifuge

-

Analytical method for moxifloxacin quantification in plasma

Procedure:

-

Animal Preparation: a. Acclimatize rats to the housing conditions for at least one week. b. Fast the animals overnight before dosing, with free access to water. c. Anesthetize the rats and surgically implant catheters in the jugular vein for intravenous dosing and/or blood sampling. Allow for a recovery period.

-

Drug Administration:

-

Oral (PO): Administer a single dose of the moxifloxacin formulation by oral gavage.

-

Intravenous (IV): Administer a single bolus dose or a short infusion of the moxifloxacin solution via the implanted catheter.

-

-

Blood Sampling: a. Collect serial blood samples (e.g., 100-200 µL) from the catheter at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 6, 8, 12, 24 hours) post-dose. b. Place the blood samples into heparinized tubes.

-

Plasma Preparation: Centrifuge the blood samples to separate the plasma.

-

Sample Analysis: Store the plasma samples at -80°C until analysis for moxifloxacin concentration using a validated analytical method.

-

Pharmacokinetic Analysis: Use non-compartmental or compartmental analysis software (e.g., WinNonlin) to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, t1/2, Vd, and CL.

Visualizing Key Processes and Pathways

The following diagrams, generated using the DOT language, illustrate important workflows and biological pathways relevant to the pharmacokinetics of moxifloxacin.

Experimental Workflows

Caption: Workflow for Moxifloxacin Quantification by HPLC.

Caption: Workflow for an In Vivo Pharmacokinetic Study.

Signaling Pathways Influencing Drug Transporter Expression

Moxifloxacin is a substrate for efflux transporters such as P-glycoprotein (P-gp) and influx transporters like Organic Anion Transporting Polypeptides (OATPs).[13][14] The expression and activity of these transporters can be modulated by intracellular signaling pathways, thereby indirectly influencing the pharmacokinetics of moxifloxacin.

Caption: PI3K/Akt Pathway Regulation of P-gp Expression.

Caption: NF-κB Pathway and its Influence on OATP Expression.

Conclusion

The pharmacokinetic profile of moxifloxacin, characterized by excellent oral absorption, extensive tissue distribution, and a balanced elimination pathway, underpins its clinical utility. This guide has provided a detailed examination of these properties, along with a comparative analysis of related fluoroquinolones. The outlined experimental protocols offer a practical resource for researchers in the field, while the visualized workflows and signaling pathways provide a conceptual framework for understanding the complex interplay of factors that govern the disposition of these important antibacterial agents. A thorough understanding of these pharmacokinetic principles is essential for the rational use of existing drugs and the design of future antimicrobial therapies.

References

- 1. Pharmacokinetics and metabolism of moxifloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Pharmacokinetics and elimination of moxifloxacin after oral and intravenous administration in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Multiple-Dose Pharmacokinetics and Tolerability of Gemifloxacin Administered Orally to Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. journals.asm.org [journals.asm.org]

- 7. AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Protein Binding by Equilibrium Dialysis [bio-protocol.org]

- 10. enamine.net [enamine.net]

- 11. benchchem.com [benchchem.com]

- 12. unmc.edu [unmc.edu]

- 13. P-Glycoprotein-Mediated Transport of Moxifloxacin in a Calu-3 Lung Epithelial Cell Model - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The Expression and Function of Organic Anion Transporting Polypeptides in Normal Tissues and in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Forced Degradation Studies of Moxifloxacin and Its Impurities: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the forced degradation studies of Moxifloxacin (B1663623), a fourth-generation fluoroquinolone antibiotic. Forced degradation, or stress testing, is a critical component in the drug development process, providing insights into the intrinsic stability of a drug substance, elucidating its degradation pathways, and facilitating the development of stability-indicating analytical methods. This document outlines detailed experimental protocols, summarizes quantitative degradation data, and visualizes the degradation pathways and experimental workflows.

Introduction to Forced Degradation Studies

Forced degradation studies are mandated by regulatory agencies like the International Council for Harmonisation (ICH) to demonstrate the specificity of analytical methods developed to monitor the stability of drug substances and products.[1][2] These studies involve subjecting the drug to a variety of stress conditions that are more severe than accelerated stability conditions to generate its degradation products. The primary stress conditions include acid and base hydrolysis, oxidation, heat, and light.

The information gleaned from these studies is invaluable for:

-

Developing and validating stability-indicating methods: Ensuring that the analytical method can accurately measure the active pharmaceutical ingredient (API) in the presence of its degradation products.

-

Understanding degradation pathways: Identifying the likely degradation products that could form under normal storage conditions.

-

Improving formulation and packaging: Designing a drug product and selecting packaging that protects it from degradation.

Experimental Protocols for Forced Degradation of Moxifloxacin

Detailed methodologies for subjecting Moxifloxacin to various stress conditions are presented below. These protocols are a synthesis of procedures reported in the scientific literature.

Acid Hydrolysis

-

Procedure: Dissolve Moxifloxacin in a suitable solvent (e.g., methanol (B129727) or water) to a known concentration (e.g., 1 mg/mL). Add an equal volume of 1 M or 5 M hydrochloric acid (HCl).[3]

-

Stress Conditions: The solution is then typically heated at a specific temperature, for example, at 40°C for 1 hour or at room temperature for 19 hours.[3]

-

Neutralization: After the stress period, the solution is neutralized with an equivalent amount of a suitable base (e.g., 1 M or 5 M sodium hydroxide) before analysis.

Base Hydrolysis

-

Procedure: Prepare a solution of Moxifloxacin in a suitable solvent. Add an equal volume of 1 M or 5 M sodium hydroxide (B78521) (NaOH).[3]

-

Stress Conditions: The mixture is exposed to conditions such as room temperature for 19 hours or 40°C for 1 hour.[3]

-

Neutralization: Following the stress period, the solution is neutralized with an appropriate acid (e.g., 1 M or 5 M hydrochloric acid) prior to analysis.

Oxidative Degradation

-

Procedure: A solution of Moxifloxacin is treated with a solution of hydrogen peroxide (H₂O₂), typically at a concentration of 3% or 6%.[3]

-

Stress Conditions: The reaction is allowed to proceed at room temperature for a specified duration, such as 19 hours, or at elevated temperatures like 40°C for 1 hour or heated on a hot plate at 160°C for 1 hour.[3]

Thermal Degradation

-

Procedure: Moxifloxacin, either in solid form or in solution, is exposed to elevated temperatures.

-

Stress Conditions: For solid-state studies, the drug powder is kept in an oven at temperatures such as 105°C for a period of 48 hours. For solutions, they can be heated at varying temperatures.

Photolytic Degradation

-

Procedure: Solutions of Moxifloxacin are exposed to a light source.

-

Stress Conditions: The exposure can be to direct sunlight for a defined period (e.g., 1 hour) or to a controlled UV light source (e.g., 254 nm) or visible light (400-760 nm) for a specified duration.[3][4] The monitoring period for photolytic studies can extend up to 10 days.

Analytical Methodologies

The analysis of stressed samples of Moxifloxacin is predominantly carried out using High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry (LC-MS) for the identification of degradation products.

A typical stability-indicating HPLC method for Moxifloxacin might employ:

-

Column: A reversed-phase column, such as a C18 or C8, is commonly used.[5][6][7]

-

Mobile Phase: A mixture of a buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., methanol or acetonitrile) is used for elution.[5][6][7] The elution can be isocratic or gradient.

-

Detection: A UV detector set at a wavelength where Moxifloxacin and its impurities show significant absorbance, typically around 294 nm, is used.[7]

-

Flow Rate: A flow rate of around 1.0 mL/min is common.[6]

Quantitative Data Summary

The following tables summarize the quantitative data from various forced degradation studies on Moxifloxacin, showcasing the extent of degradation under different stress conditions.

Table 1: Percentage Degradation of Moxifloxacin under Various Stress Conditions

| Stress Condition | Reagent/Temperature | Duration | % Degradation | Reference |

| Acidic Hydrolysis | 1 M HCl | 11 days | 18.9 | [1] |

| Alkaline Hydrolysis | 1 M NaOH | 11 days | 22.32 | [1] |

| Oxidative Degradation | 3% H₂O₂ | 24 hours | Degradation Observed | |

| Oxidative Degradation | Hydrogen Peroxide | 11 days | 32.81 | [1] |

| Thermal Degradation | 105°C | 48 hours | Degradation Observed | |

| Thermal Degradation | - | 11 days | 12.35 | [1] |

| Photolytic Degradation | Daylight | 11 days | 7.4 | [1] |

| Photolytic Degradation | UV Light | 11 days | 8.09 | [1] |

| Neutral Hydrolysis | Water | 1 week | 15.7 | [1] |

Visualization of Workflows and Degradation Pathways

The following diagrams, generated using the DOT language, illustrate the experimental workflow for forced degradation studies and the known degradation pathways of Moxifloxacin.

Experimental Workflow

Caption: Experimental workflow for forced degradation studies of Moxifloxacin.

Photodegradation Pathway of Moxifloxacin

The photodegradation of Moxifloxacin is known to involve the cleavage of the diazabicyclononane side chain.

Caption: Simplified photodegradation pathway of Moxifloxacin.

General Hydrolytic Degradation Pathway

Acid and base hydrolysis can lead to the degradation of the quinolone core and modifications of the side chains.

Caption: General hydrolytic degradation pathways of Moxifloxacin.

Conclusion

The forced degradation studies of Moxifloxacin reveal its susceptibility to degradation under hydrolytic, oxidative, thermal, and photolytic stress conditions. The primary degradation pathways often involve modifications to the diazabicyclononane side chain and the quinolone core. The data and protocols presented in this guide serve as a valuable resource for researchers and professionals in the pharmaceutical industry, aiding in the development of robust, stability-indicating analytical methods and contributing to the overall quality and safety of Moxifloxacin-containing drug products. A thorough understanding of the degradation profile is paramount for ensuring the efficacy and safety of the final pharmaceutical formulation.

References

- 1. ijrpc.com [ijrpc.com]

- 2. researchgate.net [researchgate.net]

- 3. scielo.br [scielo.br]

- 4. Photodegradation of Moxifloxacin Hydrochloride Solutions under Visible Light Irradiation: Identification of Products and the Effect of pH on their Formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Photodegradation assessment of ciprofloxacin, moxifloxacin, norfloxacin and ofloxacin in the presence of excipients from tablets by UPLC-MS/MS and DSC - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A rapid RP-HPLC stability-indicating method development and validation of moxifloxacin hydrochloride-related substances in finished dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Spectral Analysis of 8-Desmethoxy-8-fluoro Moxifloxacin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral analysis of 8-Desmethoxy-8-fluoro Moxifloxacin, a derivative of the fourth-generation fluoroquinolone antibiotic, Moxifloxacin. The replacement of the 8-methoxy group with a fluorine atom significantly influences the molecule's electronic environment, which is reflected in its Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data. This document outlines the expected spectral characteristics, detailed experimental protocols for acquiring this data, and logical workflows for structural elucidation.

Predicted Spectroscopic Data

While specific experimental data for this compound is not widely published, we can predict the key spectral features based on the known data of Moxifloxacin and other fluoroquinolone analogs.

Predicted ¹H and ¹³C NMR Chemical Shifts

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on the analysis of related fluoroquinolone structures and the known effects of fluorine substitution on the quinolone core.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | 8.6 - 8.8 | s | - |

| H-5 | 7.7 - 7.9 | d | ~9 |

| Cyclopropyl-H | 1.0 - 1.4, 3.5 - 3.7 | m | - |

| Diazabicyclo-nonane ring protons | 1.8 - 4.2 | m | - |

| -COOH | >14 | br s | - |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O (Ketone) | 175 - 178 |

| -COOH | 165 - 168 |

| Quinolone Ring Carbons | 105 - 160 |

| C-F | 140 - 160 (with ¹JCF coupling) |

| Diazabicyclo-nonane ring carbons | 25 - 60 |

| Cyclopropyl carbons | 8 - 12, 35 - 40 |

Predicted Mass Spectrometry Fragmentation

The molecular formula for this compound is C₂₀H₂₁F₂N₃O₃, with a monoisotopic mass of 389.1551 g/mol .[1] Electrospray ionization (ESI) in positive mode is expected to produce a prominent protonated molecule [M+H]⁺ at m/z 390.1629. The fragmentation pattern is predicted to be similar to that of Moxifloxacin, with characteristic losses of small molecules.

Table 3: Predicted Key Mass Fragments for this compound

| m/z | Predicted Fragment | Description |

| 390.1629 | [M+H]⁺ | Protonated molecule |

| 370.1523 | [M+H - HF]⁺ | Loss of hydrogen fluoride |

| 346.1518 | [M+H - CO₂]⁺ | Loss of carbon dioxide |

| 328.1412 | [M+H - H₂O - CO₂]⁺ | Sequential loss of water and carbon dioxide |

| 261.0881 | Quinolone core fragment | Fragmentation of the diazabicyclo-nonane side chain |

Experimental Protocols

The following are detailed methodologies for acquiring high-quality NMR and Mass Spectrometry data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H, ¹³C, and potentially ¹⁹F NMR spectra for the structural elucidation of this compound.

Instrumentation:

-

A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O with appropriate pH adjustment). The choice of solvent may affect the chemical shifts of exchangeable protons.[2]

-

Add a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), if not already present in the solvent.

-

Transfer the solution to a standard 5 mm NMR tube.

Data Acquisition Parameters:

-

¹H NMR:

-

Pulse sequence: Standard single-pulse experiment (e.g., zg30).

-

Spectral width: Approximately 16 ppm.

-

Acquisition time: 2-3 seconds.

-

Relaxation delay: 2-5 seconds.

-

Number of scans: 16 or higher for good signal-to-noise ratio.

-

-

¹³C NMR:

-

Pulse sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Spectral width: Approximately 220 ppm.

-

Acquisition time: 1-2 seconds.

-

Relaxation delay: 2-5 seconds.

-

Number of scans: 1024 or higher due to the low natural abundance of ¹³C.

-

-

¹⁹F NMR:

-

Pulse sequence: Standard single-pulse experiment.

-

Spectral width: Sufficient to cover the expected chemical shift range of aromatic and aliphatic fluorine.

-

Proton decoupling may be applied to simplify the spectra.

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase correct the spectra.

-

Perform baseline correction.

-

Calibrate the chemical shift scale using the reference signal (TMS at 0.00 ppm).

-

Integrate the ¹H NMR signals and analyze the multiplicities and coupling constants.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Instrumentation:

-

A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source.

Sample Preparation:

-

Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol (B129727) or acetonitrile).

-

Dilute the stock solution to a final concentration of 1-10 µg/mL with a solvent mixture compatible with the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode).

Data Acquisition Parameters:

-

Ionization Mode: Electrospray Ionization (ESI), positive ion mode.

-

Mass Range: m/z 100-1000.

-

Capillary Voltage: 3-4 kV.

-

Cone Voltage: 20-40 V.

-

Source Temperature: 100-120 °C.

-

Desolvation Temperature: 250-350 °C.

-

Collision Energy (for MS/MS): Ramp the collision energy (e.g., 10-40 eV) to obtain a comprehensive fragmentation spectrum. Select the protonated molecule [M+H]⁺ as the precursor ion.

Data Analysis:

-

Identify the protonated molecule [M+H]⁺ in the full scan mass spectrum.

-

Analyze the tandem mass (MS/MS) spectrum to identify characteristic fragment ions.

-

Propose fragmentation pathways based on the observed neutral losses and the structure of the molecule. The fragmentation of Moxifloxacin often involves losses of HF, H₂O, and CO₂.[3][4]

Visualizations

The following diagrams illustrate the logical workflow for the spectral analysis and the predicted fragmentation pathway of this compound.

Caption: Experimental workflow for the spectral analysis of this compound.

Caption: Predicted ESI-MS/MS fragmentation pathway for this compound.

References

- 1. This compound | LGC Standards [lgcstandards.com]

- 2. Effects of substituents on the NMR features of basic bicyclic ring systems of fluoroquinolone antibiotics and the relationships between NMR chemical shifts, molecular descriptors and drug-likeness parameters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. tandfonline.com [tandfonline.com]

A Technical Guide to the Solubility and pH Characteristics of Moxifloxacin and its Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the critical physicochemical properties of moxifloxacin (B1663623) and related fluoroquinolone analogs, with a specific focus on solubility and pH-dependent characteristics. Understanding these parameters is fundamental for preformulation studies, formulation development, and predicting in vivo behavior.

Physicochemical Properties of Moxifloxacin